molecular formula C7H12O2 B13741958 hept-4-enoic acid CAS No. 35194-37-7

hept-4-enoic acid

Cat. No.: B13741958
CAS No.: 35194-37-7
M. Wt: 128.17 g/mol
InChI Key: KFXPOIKSDYRVKS-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a double bond at the fourth carbon atom in the heptanoic acid chain, making it an unsaturated fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-4-enoic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of hept-4-enenitrile using sodium hydroxide in ethylene glycol at 130°C . Another method includes the oxidation of cycloheptanone under Baeyer-Villiger conditions, followed by pyrolysis of the resulting ω-unsaturated acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of raw materials.

Chemical Reactions Analysis

Types of Reactions: Hept-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form heptanoic acid.

    Reduction: Reduction of the double bond can yield heptanoic acid.

    Substitution: The double bond in this compound can undergo electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic addition reactions can be carried out using halogens (e.g., Br2) or hydrogen halides (e.g., HBr).

Major Products Formed:

    Oxidation: Heptanoic acid.

    Reduction: Heptanoic acid.

    Substitution: Halogenated heptanoic acids.

Scientific Research Applications

Hept-4-enoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of hept-4-enoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, influencing metabolic processes .

Comparison with Similar Compounds

Hept-4-enoic acid can be compared with other medium-chain fatty acids, such as:

    Hex-4-enoic acid: Similar structure but with one less carbon atom.

    Oct-4-enoic acid: Similar structure but with one more carbon atom.

    Heptanoic acid: Saturated counterpart without the double bond.

Uniqueness: this compound’s unique feature is the presence of a double bond at the fourth carbon atom, which imparts distinct chemical reactivity and biological properties compared to its saturated and other unsaturated counterparts .

Properties

CAS No.

35194-37-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

hept-4-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)

InChI Key

KFXPOIKSDYRVKS-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC(=O)O

Origin of Product

United States

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